molecular formula C13H18BrN3O2 B1411530 1-(2-Bromo-6-nitrophenyl)-N,N-dimethylpiperidin-4-amine CAS No. 1779133-33-3

1-(2-Bromo-6-nitrophenyl)-N,N-dimethylpiperidin-4-amine

Cat. No. B1411530
M. Wt: 328.2 g/mol
InChI Key: MFNNVHBONZUPSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-6-nitrophenyl)-N,N-dimethylpiperidin-4-amine, also known as BND-120, is a chemical compound that has been extensively studied for its potential pharmacological properties. BND-120 is a member of the piperidine family of compounds, and its chemical structure consists of a piperidine ring with a substituted phenyl group attached to it.

Mechanism Of Action

The exact mechanism of action of 1-(2-Bromo-6-nitrophenyl)-N,N-dimethylpiperidin-4-amine is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. This means that it prevents the reuptake of dopamine by neurons, leading to an increase in dopamine levels in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and reward.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(2-Bromo-6-nitrophenyl)-N,N-dimethylpiperidin-4-amine are still being studied, but it is believed to have a number of potential effects on the brain and nervous system. It has been shown to increase dopamine levels in the brain, which may lead to improved mood and motivation. It has also been shown to have potential analgesic effects, which could make it useful in the treatment of chronic pain.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(2-Bromo-6-nitrophenyl)-N,N-dimethylpiperidin-4-amine for lab experiments is its potential as a research tool for studying the dopamine system in the brain. Its ability to increase dopamine levels in the brain could be useful for studying the effects of dopamine on behavior and cognition. However, one limitation of 1-(2-Bromo-6-nitrophenyl)-N,N-dimethylpiperidin-4-amine is its potential toxicity and side effects, which could make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research on 1-(2-Bromo-6-nitrophenyl)-N,N-dimethylpiperidin-4-amine. One area of interest is its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use as an analgesic for the treatment of chronic pain. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 1-(2-Bromo-6-nitrophenyl)-N,N-dimethylpiperidin-4-amine.

Scientific Research Applications

1-(2-Bromo-6-nitrophenyl)-N,N-dimethylpiperidin-4-amine has been the subject of extensive scientific research due to its potential pharmacological properties. It has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease. 1-(2-Bromo-6-nitrophenyl)-N,N-dimethylpiperidin-4-amine has also been studied for its potential use as an analgesic and as a treatment for addiction.

properties

IUPAC Name

1-(2-bromo-6-nitrophenyl)-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O2/c1-15(2)10-6-8-16(9-7-10)13-11(14)4-3-5-12(13)17(18)19/h3-5,10H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNNVHBONZUPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=CC=C2Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-6-nitrophenyl)-N,N-dimethylpiperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromo-6-nitrophenyl)-N,N-dimethylpiperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(2-Bromo-6-nitrophenyl)-N,N-dimethylpiperidin-4-amine
Reactant of Route 3
Reactant of Route 3
1-(2-Bromo-6-nitrophenyl)-N,N-dimethylpiperidin-4-amine
Reactant of Route 4
Reactant of Route 4
1-(2-Bromo-6-nitrophenyl)-N,N-dimethylpiperidin-4-amine
Reactant of Route 5
Reactant of Route 5
1-(2-Bromo-6-nitrophenyl)-N,N-dimethylpiperidin-4-amine
Reactant of Route 6
Reactant of Route 6
1-(2-Bromo-6-nitrophenyl)-N,N-dimethylpiperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.